Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine
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Overview
Description
Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and a phenyl group. This compound is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the triazole ring, which contains three nitrogen atoms, allows for versatile binding with various enzymes and receptors, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.
Introduction of the pyridine ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the pyridine moiety to the triazole ring.
Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Probes: It can be used as a fluorescent probe for pH monitoring and other biological assays.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, facilitating binding to active sites of enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Phenyl(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal with enhanced activity due to additional functional groups.
Trazodone: An antidepressant that also contains a triazole ring but with different substituents.
The uniqueness of this compound lies in its specific combination of the triazole, pyridine, and phenyl groups, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C14H13N5 |
---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
phenyl-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C14H13N5/c15-12(10-5-2-1-3-6-10)14-17-13(18-19-14)11-7-4-8-16-9-11/h1-9,12H,15H2,(H,17,18,19) |
InChI Key |
LBGAEMWNQASVEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CN=CC=C3)N |
Origin of Product |
United States |
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